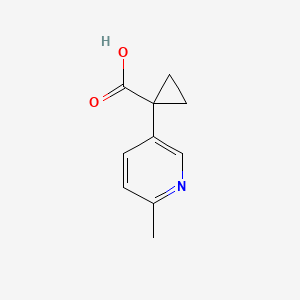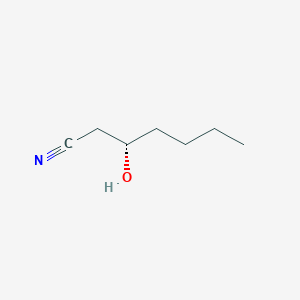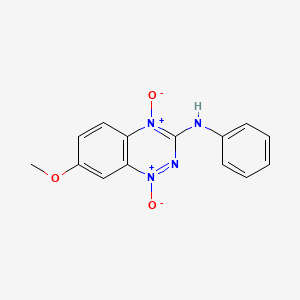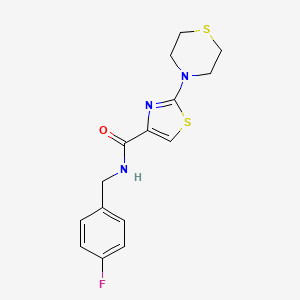![molecular formula C26H26N4O6 B12619327 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide CAS No. 943631-80-9](/img/structure/B12619327.png)
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy groups and a pyridinyl-oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable solvent like DMSO, often in the presence of a base such as NaOH.
Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative through nucleophilic substitution or similar reactions.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with 3,4,5-triethoxybenzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
科学研究应用
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxy-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide: This compound is similar in structure but contains methoxy groups instead of ethoxy groups.
3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide: This compound has a methyl group on the oxadiazole ring.
Uniqueness
The presence of ethoxy groups in 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide may confer unique properties, such as enhanced solubility and bioavailability, compared to similar compounds with methoxy or other substituents. Additionally, the specific arrangement of the oxadiazole and pyridine moieties may result in distinct biological activities and interactions with molecular targets .
属性
CAS 编号 |
943631-80-9 |
|---|---|
分子式 |
C26H26N4O6 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
3,4,5-triethoxy-N-[3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C26H26N4O6/c1-4-32-22-12-17(13-23(33-5-2)24(22)34-6-3)26(31)29-18-8-7-9-19(14-18)36-20-10-11-27-21(15-20)25-28-16-35-30-25/h7-16H,4-6H2,1-3H3,(H,29,31) |
InChI 键 |
RGVJHCVKWALNQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)OC3=CC(=NC=C3)C4=NOC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
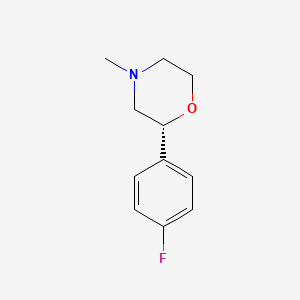
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
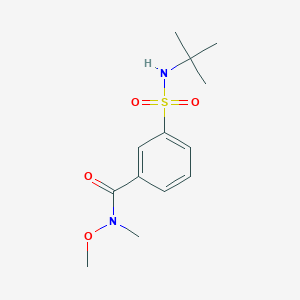
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
